molecular formula C6H10O2 B130344 delta-Hexalactone CAS No. 823-22-3

delta-Hexalactone

カタログ番号 B130344
CAS番号: 823-22-3
分子量: 114.14 g/mol
InChIキー: RZTOWFMDBDPERY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Delta-Hexalactone (CAS No. 823-22-3) is a chemical compound that belongs to the lactone family . It is a relatively weak-flavored chemical with an odor described as coumarinic with coconut, cream, and chocolate notes . It is widely used in various industries such as fragrances, flavors, and cosmetics due to its unique odor and flavor characteristics .


Synthesis Analysis

Delta-Hexalactone can be synthesized by the oxidation of 1-substituted cycloalkanes . A synthetic strategy to control the polymerization thermodynamics of naturally occurring substituted δ-lactones, including delta-Hexalactone, has been developed . This strategy involves copolymerizing δ-decalactone (δDL) with either ε-decalactone (εDL) or ε-caprolactone (εCL) at room temperature .


Molecular Structure Analysis

The molecular formula of delta-Hexalactone is C6H10O2, and its molecular weight is 114.14 .


Chemical Reactions Analysis

Lactones, including delta-Hexalactone, are cyclic carboxylic esters derived from hydroxy carboxylic acids . They can be saturated or unsaturated, and some contain heteroatoms replacing one or more carbon atoms of the ring .


Physical And Chemical Properties Analysis

Delta-Hexalactone has a melting point of 18°C, a boiling point of 110-112 °C15 mm Hg (lit.), and a density of 1.037 g/mL at 25 °C (lit.) . Its refractive index is n 20/D 1.452 (lit.) . It is immiscible with water .

科学的研究の応用

Delta-Hexalactone: A Comprehensive Analysis of Scientific Research Applications

Biobased Polymers Synthesis: Delta-Hexalactone (δ-HL) is utilized in the synthesis of biobased polymers. Copolymers based on ethylene brassylate (EB) and δ-HL, derived from renewable sources, are synthesized through ring-opening polymerization. These polymers present a slight deviation from random distribution and are significant in the development of sustainable materials .

2. Flavoring Agent in Food and Cosmetics Widely used in flavoring butter, cream milk, nut, and fruit flavors, delta-Hexalactone also finds its application in cosmetic flavors. Its role as a flavoring agent highlights its importance in both food technology and cosmetic chemistry .

Polymer Field Extension: Delta-Hexalactone is ring-opening copolymerized with other monomers like ε-decalactone (εDL) and ε-caprolactone (εCL) to create thermodynamically stable polymers. This extends the use of naturally occurring δ-lactones within the polymer field and allows for control over their equilibrium behavior .

Antagonistic Properties Against Bacterial Growth: Delta-Hexalactone exhibits antibacterial activity and has been shown to be active against human pathogens, including mycobacterium. Its antagonistic properties against bacterial growth make it valuable in medical research and pharmaceutical applications .

5. Analytical Method for Glycol Ethers Detection As an analytical method, delta-Hexalactone is used to detect the presence of glycol ethers. This application is crucial in environmental monitoring and chemical analysis .

Lactonization Reaction Catalysis: Human paraoxonase (PON1) catalyzes the reverse reaction (lactonization) of a broad range of hydroxy acids using delta-Hexalactone. This reaction is significant in biochemical research involving enzymatic processes .

作用機序

Target of Action

Delta-Hexalactone, also known as d-Hexanolactone , is primarily used as a flavoring agent . It is part of perfume oils and flavors, contributing to the overall sensory experience . The primary targets of delta-Hexalactone are the olfactory receptors that detect its presence and contribute to the perception of its characteristic odor .

Mode of Action

Delta-Hexalactone interacts with its targets, the olfactory receptors, by binding to them and triggering a signal transduction pathway. This leads to the perception of its unique odor, which is described as sweet, almond-like at lower concentrations, and can transform into coconut-like, milk-like, and cream-like profiles as the concentration increases .

Biochemical Pathways

The biochemical pathways involved in the perception of delta-Hexalactone’s odor involve the binding of the compound to olfactory receptors, triggering a cascade of intracellular events. These events lead to the generation of a nerve impulse that is transmitted to the brain, where it is interpreted as the characteristic odor of delta-Hexalactone .

Result of Action

The primary result of delta-Hexalactone’s action is the perception of its characteristic odor. This is a result of its interaction with olfactory receptors and the subsequent signal transduction pathways that lead to the brain’s interpretation of its scent . In addition, delta-Hexalactone has been shown to have antagonistic properties against bacterial growth, indicating potential antibacterial activity .

Action Environment

The action of delta-Hexalactone can be influenced by various environmental factors. For instance, the perception of its odor can be affected by its concentration, with different concentrations leading to the perception of different odors . Additionally, factors such as pH and temperature could potentially influence its stability and efficacy .

Safety and Hazards

Delta-Hexalactone is classified as a Category 2A eye irritant . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended .

将来の方向性

The future outlook for the delta-Hexalactone market is promising, with a projected growth rate of 10% during the forecasted period . The increasing demand for natural and organic products, the expansion of the food and beverage industry, and changing consumer preferences are key factors driving the market growth .

特性

IUPAC Name

6-methyloxan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10O2/c1-5-3-2-4-6(7)8-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTOWFMDBDPERY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCC(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30862431
Record name 6-Methyloxan-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, colourless to pale yellowish liquid with a creamy, fruity, coconut odour
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

110.00 to 112.00 °C. @ 15.00 mm Hg
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
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Solubility

soluble in alcohol, oil, propylene glycol, and ether; slightly soluble in water
Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.0162 (20°/20°)
Record name delta-Hexalactone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/450/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

delta-Hexalactone

CAS RN

823-22-3
Record name (±)-δ-Hexalactone
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Record name .delta.-Caprolactone
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Record name 6-Methyloxan-2-one
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Record name Tetrahydro-6-methyl-2H-pyran-2-one
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Record name .DELTA.-HEXALACTONE
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Record name delta-Hexanolactone
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

31.00 °C. @ 760.00 mm Hg
Record name delta-Hexanolactone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000453
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of δ-Hexalactone in the aroma profile of dry-cured sausages?

A1: Research has identified δ-Hexalactone as one of the contributors to the complex aroma profile of dry-cured sausages, specifically "Sobrassada of Mallorca from black pig" []. While not a primary aroma compound like 3-methyl butanoic acid or ethyl 3-methyl butanoate, it contributes specific aroma notes that add to the overall sensory experience [].

Q2: How is δ-Hexalactone formed in dry-cured sausages?

A2: Although the provided research doesn't explicitly detail the formation pathway of δ-Hexalactone, it highlights the importance of lipid oxidation in generating flavor compounds []. It's plausible that δ-Hexalactone arises from the oxidation of unsaturated fatty acids, a process known to occur during the curing of dry-cured sausages []. Further research would be needed to confirm the specific pathway.

Q3: Are there any methods to enhance the production of δ-Hexalactone and other desirable aroma compounds in fermented dairy products?

A3: Research suggests a specific two-phase fermentation process can enhance the production of aromatic compounds, including lactones like δ-Hexalactone, in dairy products []. This process involves heating a dairy product to induce the production of thermally induced aromatic compounds, followed by mixing with a citrate salt (like sodium citrate) and a nitrogen source (like yeast extract) []. Fermentation then occurs in two phases: the first without aeration and the second with aeration []. This method, focusing on dairy products, highlights the potential for targeted fermentation techniques to influence aroma profiles in food production.

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